3,4-Bis(dichloromethyl)-1,2,5-oxadiazole
Description
3,4-Bis(dichloromethyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with two dichloromethyl groups at the 3- and 4-positions. Below, we compare its properties with similar oxadiazole derivatives, focusing on substituent effects and applications.
Properties
CAS No. |
62642-50-6 |
|---|---|
Molecular Formula |
C4H2Cl4N2O |
Molecular Weight |
235.9 g/mol |
IUPAC Name |
3,4-bis(dichloromethyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C4H2Cl4N2O/c5-3(6)1-2(4(7)8)10-11-9-1/h3-4H |
InChI Key |
SXLNGVUCTFOJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1C(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(dichloromethyl)-1,2,5-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of chlorinating agents. The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(dichloromethyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The dichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the dichloromethyl positions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(dichloromethyl)-1,2,5-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing cellular pathways related to oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent-Driven Functional Properties
The functional properties of 1,2,5-oxadiazoles are highly dependent on substituents. Key comparisons include:
Nitro-Substituted Derivatives
- Example : 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide (), BNFF-1 (3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole) ().
- Properties :
- Nitro groups enhance oxygen balance and density, critical for energetic materials. BNFF-1 achieves a detonation velocity of ~8.9 km/s and pressure of 35 GPa due to its high enthalpy of formation (ΔfH° ≈ 450 kJ/mol) .
- Structural studies reveal centrosymmetric dimers and 3D hydrogen-bonded networks, improving thermal stability (melting points >200°C) .
- Applications : Primarily used in explosives and propellants.
Sulfonamide Hybrids
- Example : 1,2,5-Oxadiazole-sulfonamide hybrids ().
- Properties :
- Applications : Drug candidates for inflammation-related disorders.
Halogenated Derivatives
- Example : 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole ().
- Properties :
- Applications : Organic semiconductors and coordination polymers.
Dichloromethyl-Substituted Target Compound
- Expected moderate thermal stability (decomposition ~150–200°C) compared to nitro derivatives. Applications may include agrochemical intermediates or reactive precursors for cross-coupling reactions.
Structural and Crystallographic Comparisons
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